molecular formula C8H4BrFN2 B2587127 3-Bromo-7-fluoro-1,5-naphthyridine CAS No. 2418668-79-6

3-Bromo-7-fluoro-1,5-naphthyridine

Cat. No.: B2587127
CAS No.: 2418668-79-6
M. Wt: 227.036
InChI Key: IBHREQRUTYAXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-fluoro-1,5-naphthyridine ( 2418668-79-6) is a halogenated heterocyclic compound of significant interest in advanced chemical research and development. With the molecular formula C₈H₄BrFN₂ and a molecular weight of 227.03 g/mol, it serves as a crucial synthetic intermediate . This compound belongs to the 1,5-naphthyridine family, a class of diazanaphthalenes known for their wide range of applications, particularly in medicinal chemistry . The primary research value of this compound lies in its role as a versatile building block for the construction of more complex molecules. The presence of both bromine and fluorine atoms at the 3- and 7-positions of the 1,5-naphthyridine core makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for nucleophilic substitution reactions . This allows researchers to efficiently introduce diverse functional groups and create targeted libraries of compounds for screening. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . Furthermore, these compounds find applications beyond pharmaceuticals, such as in the development of ligands for metal complexes, organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions, noting the associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-fluoro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHREQRUTYAXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 7 Fluoro 1,5 Naphthyridine and Its Derivatives

Classical Cyclization Reactions for Naphthyridine Ring System Construction

The formation of the fused pyridine (B92270) rings of the 1,5-naphthyridine (B1222797) core is often accomplished through well-established cyclization reactions. nih.govmdpi.com These methods typically involve the condensation of aminopyridines with carbonyl compounds or their equivalents.

Skraup Reaction Modifications and Optimization

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for the preparation of 1,5-naphthyridine derivatives. numberanalytics.comnrochemistry.com This reaction involves the treatment of a 3-aminopyridine (B143674) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring. numberanalytics.comnrochemistry.com

Modifications to the traditional Skraup synthesis have been developed to improve yields and accommodate a wider range of substrates. For instance, the use of a "sulfo-mix," a mixture of nitrobenzenesulfonic acids in sulfuric acid, has been shown to be effective in the synthesis of 1,6-naphthyridine (B1220473) from 4-aminopyridine, achieving a 40% yield in a one-step process. rsc.org Other oxidizing agents such as iodine, sodium nitrite (B80452), potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate (B83412) have also been employed. nih.gov A modified Skraup method has also been used to prepare benzo[c] nih.govevitachem.comnaphthyridines through the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone. mdpi.com

Table 1: Examples of Skraup and Modified Skraup Reactions for Naphthyridine Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
3-AminopyridineGlycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene)1,5-NaphthyridineVaries nih.gov
4-AminopyridineGlycerol, "Sulfo-mix", H₂O1,6-Naphthyridine40% rsc.org
4-AminoisoquinolineMethyl vinyl ketone, As₂O₅, H₂SO₄4-Methylbenzo[c] nih.govevitachem.comnaphthyridineNot Specified mdpi.com

Friedländer Condensation and Related Approaches

The Friedländer synthesis offers a versatile route to quinolines and, by extension, naphthyridines. wikipedia.org This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. wikipedia.orgorganic-chemistry.org For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position is reacted with a suitable ketone or aldehyde. nih.gov

Numerous modifications and catalysts have been developed to enhance the efficiency and regioselectivity of the Friedländer reaction. organic-chemistry.org For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation in solvent-free conditions has been reported for the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and various carbonyl compounds. tsijournals.com The Gould-Jacobs reaction, a related approach, involves the condensation of an aminopyridine with a diethyl methylenemalonate followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative. nih.gov

Table 2: Examples of Friedländer and Related Reactions for Naphthyridine Synthesis

Aminopyridine DerivativeCarbonyl CompoundCatalyst/ConditionsProductReference
3-Aminopicolinaldehyde2-MethylcyclohexanonetBuOK, tBuOH, then Pd/C, Ph₂OBenzo[b] nih.govevitachem.comnaphthyridine nih.gov
3-Aminoquinaldehyde2-AcetylpyridineNaOH, Ethanol2-(Pyridin-2-yl)benzo[b] nih.govevitachem.comnaphthyridine nih.gov
3-AminopyridineDiethyl methylenemalonateThermal cyclization4-Hydroxy-1,5-naphthyridine-3-carboxylate nih.gov
2-AminonicotinaldehydeVarious ketonesDABCO, MicrowaveSubstituted 1,8-naphthyridines tsijournals.com

Semmler-Wolff and Hetero-Diels-Alder Reaction Applications

The Semmler-Wolff reaction, traditionally used for the synthesis of anilines from cyclohexenone oximes, offers a less common but viable route to amino-substituted naphthyridines. nih.govchem-station.com This reaction typically involves treating an oxime with a strong acid, leading to aromatization. nih.gov Indolo[3,2-c] nih.govevitachem.comnaphthyridin-2-ones have been prepared via a Semmler-Wolff type transposition of oximes in an acidic medium. nih.gov

The hetero-Diels-Alder reaction provides a powerful and convergent approach to constructing heterocyclic rings. wikipedia.orgnumberanalytics.com In the context of naphthyridine synthesis, an inverse-electron-demand hetero-Diels-Alder reaction can be employed. acs.orgrsc.org This involves the [4+2] cycloaddition of an electron-deficient heterodiene with an electron-rich dienophile. acs.orgillinois.edu For example, the reaction between 2-(N-propargylamino)benzaldehydes and arylamines, catalyzed by copper bromide, generates in situ heterodienes that undergo an intramolecular cycloaddition to form dibenzo[b,h] numberanalytics.comnih.govnaphthyridines in high yields. acs.org Another strategy involves the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines to yield 5,6-dihydrobenzo[c] nih.govevitachem.comnaphthyridines. nih.gov

Cross-Coupling Strategies for Halogenated Naphthyridines

Once the naphthyridine core is established, cross-coupling reactions are instrumental in introducing aryl, heteroaryl, and vinyl substituents onto a halogenated naphthyridine precursor, such as 3-bromo-1,5-naphthyridine (B97392). sigmaaldrich.com

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.org

In the synthesis of 3-Bromo-7-fluoro-1,5-naphthyridine derivatives, the bromine atom at the 3-position can be readily substituted with various aryl and heteroaryl groups via Suzuki-Miyaura coupling. For example, the coupling of 8-bromo-7-fluoro-2-methoxy nih.govevitachem.comnaphthyridine with pyridine-tris(1-methylethenyl)boroxin has been reported in the synthesis of pyrrolo[3,2,1-ij] nih.govevitachem.comnaphthyridine derivatives. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for aryl carbamates and sulfamates, expanding the range of applicable electrophiles. nih.gov

Table 3: Example of Suzuki-Miyaura Coupling in Naphthyridine Synthesis

Halogenated NaphthyridineBoronic Acid/EsterCatalyst/ConditionsProductReference
8-Bromo-2-methoxynaphthyridine2-Chlorophenylboronic acidNot specified8-(2-Chlorophenyl)-2-methoxynaphthyridine nih.gov
8-Bromo-7-fluoro-2-methoxy nih.govevitachem.comnaphthyridinePyridine-tris(1-methylethenyl)boroxinNot specified7-Fluoro-2-methoxy-8-(pyridin-2-yl) nih.govevitachem.comnaphthyridine derivative nih.gov

Stille Coupling for Vinyl and Aryl Substitutions

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org

This methodology is applicable to the functionalization of halogenated naphthyridines, allowing for the introduction of a variety of substituents. The reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Heck Reaction for Olefinic Introductions

The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. organic-chemistry.org This reaction is particularly valuable for introducing olefinic substituents onto the 1,5-naphthyridine core, typically at the bromine-bearing C-3 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. libretexts.org

While direct Heck coupling on this compound is a viable strategy, related syntheses illustrate the approach. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) via a Heck reaction, followed by a cyclization step. nih.gov The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. Modern protocols often employ phosphine-free catalysts or specialized ligands to enhance reaction rates and yields, sometimes even in aqueous media. organic-chemistry.org

Table 1: Key Parameters in Heck Reactions for Naphthyridine Synthesis

ParameterDescriptionCommon Examples
Catalyst The palladium source that facilitates the reaction.Pd(OAc)₂, PdCl₂(PPh₃)₂, Palladacycles. organic-chemistry.org
Ligand Stabilizes the palladium catalyst and influences reactivity and selectivity.Triphenylphosphine (PPh₃), Bidentate phosphines (e.g., dppf). libretexts.org
Base Neutralizes the hydrogen halide formed during the reaction.Triethylamine (B128534) (NEt₃), Potassium carbonate (K₂CO₃), Sodium acetate (B1210297) (NaOAc). libretexts.org
Solvent The medium in which the reaction is conducted.DMF, Acetonitrile (B52724), Toluene.
Olefin The alkene coupling partner.Acrylates, Styrenes, Ethylene. beilstein-journals.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is another powerful palladium-catalyzed reaction that joins terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is the premier method for introducing alkynyl groups onto the this compound scaffold. The process typically requires a palladium catalyst, a copper(I) co-catalyst (commonly CuI), and an amine base. organic-chemistry.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center, leading to the coupled product. libretexts.org

This reaction's utility has been demonstrated in the functionalization of similar heterocyclic systems. evitachem.com For this compound, the bromine at the C-3 position serves as the reactive handle for coupling with various terminal alkynes. This allows for the synthesis of a wide array of alkynylated derivatives, which are valuable intermediates for creating more complex molecules, including fused polycyclic systems and materials with interesting electronic properties. libretexts.org

Multi-component and Cascade Reactions in Naphthyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex heterocyclic structures like naphthyridines. ekb.eg Similarly, cascade (or domino) reactions, involving sequential intramolecular transformations, provide rapid access to fused ring systems. nih.gov

A prominent example is the Povarov reaction, an aza-Diels-Alder reaction, used to synthesize tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction can be performed as a three-component process involving an aminopyridine, an aldehyde, and an alkene, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.com Subsequent aromatization can yield the fully unsaturated naphthyridine core.

Intramolecular cascade reactions are particularly effective for building fused naphthyridine systems. For example, hybrid tetrahydro nih.govevitachem.comnaphthyridine derivatives fused with chromene rings have been synthesized via an intramolecular [4+2] cycloaddition of functionalized aldimines. nih.govencyclopedia.pub These strategies are valued for their atom economy and ability to generate significant molecular complexity in a single step.

Enantioselective Synthesis Approaches for Chiral Derivatives

The development of chiral 1,5-naphthyridine derivatives is of significant interest, necessitating enantioselective synthetic methods. Such approaches aim to control the stereochemistry during the synthesis, leading to a single enantiomer of a chiral product.

One established strategy involves the asymmetric modification of a pre-existing naphthyridine core. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol on a fused 1,5-naphthyridine derivative was used to create a key chiral epoxy alcohol intermediate. nih.gov Another approach is the asymmetric hydrogenation of a 1,5-naphthyridine ring using chiral metal catalysts, such as ruthenium diamine complexes, to produce chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov

For derivatives exhibiting axial chirality (atropisomerism), enantioselective synthesis can be achieved by atropdiastereoselective cyclization of a chiral precursor. This strategy has been successfully applied to the synthesis of a potent axially chiral 1,7-naphthyridine (B1217170) derivative, highlighting a sophisticated method for controlling stereochemistry in this class of compounds. rsc.orgrsc.org

Functional Group Interconversions and Halogenation Chemistry

Functional group interconversions are crucial for elaborating the this compound core. This includes modifying existing substituents or introducing new ones through targeted reactions.

The introduction of halogen atoms onto the 1,5-naphthyridine ring is a key step in its synthesis and functionalization. The inherent electronic properties of the naphthyridine nucleus direct electrophilic substitution. Bromination of the parent 1,5-naphthyridine with bromine often yields 3-bromo- (B131339) and 3,7-dibromo-1,5-naphthyridine, demonstrating the regiochemical preference for these positions. nih.gov Reagents like N-bromosuccinimide (NBS) are also used as effective bromine sources. nih.gov

Directed halogenation can also be achieved by first synthesizing a hydroxy-1,5-naphthyridine (a 1,5-naphthyridinone). The hydroxyl group can then be converted into a halogen, most commonly chlorine or bromine, using reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃). nih.govresearchgate.net This two-step sequence provides excellent regiocontrol over the placement of the halogen.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of substituents onto the electron-deficient 1,5-naphthyridine ring. nih.gov In the context of this compound, both the bromine and fluorine atoms can potentially act as leaving groups.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The subsequent loss of the halide leaving group restores aromaticity. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the ring, a role fulfilled by the naphthyridine nitrogen atoms. masterorganicchemistry.com

Fluorine is a particularly effective leaving group in many SNAr reactions because its high electronegativity strongly activates the ring toward nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com This allows for the selective substitution of the fluorine at the C-7 position with various nucleophiles (e.g., amines, thiols, alkoxides) while potentially leaving the bromine at C-3 available for subsequent cross-coupling reactions. nih.gov This differential reactivity is a key strategic element in the synthesis of complex 1,5-naphthyridine derivatives. nih.gov

Transformation of Other Functional Groups to Bromo/Fluoro Substituents

The conversion of functional groups like amino (-NH2) or hydroxyl (-OH) groups into bromo and fluoro substituents is a cornerstone of synthetic aromatic chemistry and is applicable to the 1,5-naphthyridine system. These transformations often proceed via diazotization reactions, followed by displacement with the desired halide.

A plausible and widely utilized method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction . This reaction typically involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution to yield the corresponding aryl bromide. For the synthesis of a 3-bromo-1,5-naphthyridine derivative, a precursor such as 3-amino-1,5-naphthyridine would be the starting material.

Similarly, the introduction of a fluorine atom can be accomplished via the Balz-Schiemann reaction . In this procedure, the aromatic amine is diazotized, and the resulting diazonium salt is treated with fluoroboric acid (HBF4). The intermediate diazonium tetrafluoroborate (B81430) salt is then isolated and thermally decomposed to afford the aryl fluoride (B91410). A more contemporary approach involves a one-pot diazotization-fluorodediazoniation reaction, which avoids the isolation of the potentially unstable diazonium salt. google.com

A hypothetical, yet chemically sound, synthetic route to this compound could commence from a difunctionalized precursor, for instance, 3-amino-7-hydroxy-1,5-naphthyridine. The hydroxyl group can be converted to a fluoro group, and the amino group to a bromo group in a sequential manner.

Table 1: Hypothetical Reaction Sequence for this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductReaction Type
13-Amino-7-hydroxy-1,5-naphthyridine1. NaNO₂, HBF₄ (aq) 2. Heat3-Amino-7-fluoro-1,5-naphthyridineBalz-Schiemann Reaction
23-Amino-7-fluoro-1,5-naphthyridine1. NaNO₂, HBr (aq) 2. CuBrThis compoundSandmeyer Reaction

It is also conceivable to start from a precursor like 3,7-diamino-1,5-naphthyridine and perform sequential Sandmeyer and Balz-Schiemann reactions, with appropriate protection/deprotection steps if necessary to ensure regioselectivity. The order of these reactions would be crucial and would likely require empirical optimization to achieve the desired product with high yield and purity.

Another approach could involve the initial synthesis of a bromo- or fluoro-substituted pyridine ring, which is then used to construct the second ring of the 1,5-naphthyridine system through a cyclization reaction, such as the Skraup or Friedländer synthesis. nih.govnih.gov For example, a suitably substituted aminopyridine could undergo cyclization to form the halogenated 1,5-naphthyridine core.

Synthetic Route Optimization, Green Chemistry Considerations, and Scale-up Methodologies

The optimization of synthetic routes for compounds like this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact, particularly for industrial-scale production.

Synthetic Route Optimization:

Optimization efforts would focus on several key parameters:

Reaction Conditions: Temperature, reaction time, and concentration of reactants would be systematically varied to maximize yield and minimize the formation of byproducts.

Catalyst and Reagent Selection: In the context of Sandmeyer reactions, the use of different copper salts or ligands could be explored to enhance catalytic activity. For fluorination, alternative fluorinating agents to fluoroboric acid, such as other sources of fluoride ions, might be investigated for improved safety and efficiency.

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for obtaining the final product in high purity and for minimizing solvent waste.

Green Chemistry Considerations:

The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing the synthesis to incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring aqueous reaction conditions or using recyclable ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The development of reusable catalysts is a key area of green chemistry research.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Table 2: Green Chemistry Approaches in Naphthyridine Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevent Waste Optimizing reaction conditions to achieve high yields and selectivity, thus minimizing byproducts.
Safer Solvents and Auxiliaries Investigating the use of water, ethanol, or supercritical fluids as reaction media to replace more hazardous organic solvents.
Design for Energy Efficiency Exploring microwave-assisted or flow chemistry conditions to reduce energy consumption and improve reaction control.
Use of Catalysis Developing highly active and recyclable catalysts for the Sandmeyer and Balz-Schiemann reactions to minimize waste.

Scale-up Methodologies:

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges:

Heat Transfer: Diazotization reactions are often exothermic and require careful temperature control, which becomes more challenging in large reactors. The use of continuous flow reactors can offer significant advantages in managing heat transfer and improving safety.

Reagent Handling: The safe handling of potentially hazardous reagents, such as strong acids and diazonium salt intermediates, is paramount on a large scale. In-situ generation of reagents and the use of closed systems are common strategies.

Process Safety: A thorough hazard and operability (HAZOP) analysis is required to identify and mitigate potential safety risks associated with the large-scale production process.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory guidelines, including Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product.

The development of a robust and scalable synthesis for this compound would likely involve a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, and green chemistry to create an efficient, safe, and environmentally responsible manufacturing process.

Reactivity and Derivatization Studies of 3 Bromo 7 Fluoro 1,5 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions of the Naphthyridine Core

The 1,5-naphthyridine (B1222797) nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. However, reactions with strong electrophiles can occur, typically at positions with higher electron density. Conversely, the electron-deficient nature of the ring system makes it susceptible to nucleophilic attack.

Electrophilic Substitution: Direct electrophilic substitution on the 3-Bromo-7-fluoro-1,5-naphthyridine core is challenging. Halogenation, such as bromination, of the parent 1,5-naphthyridine typically requires harsh conditions and may lead to a mixture of products. nih.gov For instance, bromination of 1,5-naphthyridine with bromine in acetic acid has been reported to yield 3-bromo-1,5-naphthyridine (B97392). nih.gov Given the presence of a bromine atom at the 3-position and a fluorine atom at the 7-position, further electrophilic attack would be highly disfavored and likely unselective.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atoms and the fluorine substituent at the 7-position makes the 1,5-naphthyridine ring system susceptible to nucleophilic aromatic substitution. The fluorine atom at the 7-position is a potential site for SNAr, as fluoride (B91410) is a good leaving group in such reactions. masterorganicchemistry.comstackexchange.com This is a common strategy for the functionalization of fluoro-substituted heterocycles. nih.gov

Reactant (Analogous)NucleophileConditionsProduct (Analogous)YieldRef.
2-Chloro-1,5-naphthyridineSodium methoxideMethanol, heat2-Methoxy-1,5-naphthyridine- nih.gov
4-Bromo-1,5-naphthyridineAminesCs₂CO₃, 110 °C4-Amino-1,5-naphthyridines- mdpi.com
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridinePyridine-tris(1-methylethenyl)boroxinSuzuki Coupling8-(Pyridin-2-yl)-7-fluoro-2-methoxy-1,5-naphthyridine- nih.govmdpi.com

Oxidation and Reduction Processes of the Heterocyclic System

The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides, which are valuable intermediates for further functionalization. The heterocyclic system can also undergo reduction to yield tetrahydro or decahydro derivatives.

Oxidation: Oxidation of 1,5-naphthyridines typically occurs at one or both nitrogen atoms to form the corresponding N-oxides. nih.gov Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The resulting N-oxides can then be used in subsequent reactions, such as nucleophilic substitutions or rearrangements. nih.gov

Reduction: The 1,5-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine (B92270) rings. nih.gov Depending on the catalyst and reaction conditions, either one or both rings can be selectively reduced. For instance, asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral ruthenium diamine complexes can yield 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov The bromo substituent may also be susceptible to reduction under certain catalytic hydrogenation conditions. organic-chemistry.org

Reactant (Analogous)ReagentConditionsProduct (Analogous)YieldRef.
1,5-Naphthyridinem-CPBA-1,5-Naphthyridine-N-oxide- nih.gov
2,6-Disubstituted 1,5-naphthyridineH₂, Chiral Ru-diamine complex-2,6-Disubstituted-1,2,3,4-tetrahydro-1,5-naphthyridineup to 99% ee nih.gov
4-Bromo-2-nitrobenzoic acidH₂, 10% Pd/C-2-Nitrobenzoic acid92% organic-chemistry.org

Side Chain Functionalization and Modifications at Bromine and Fluorine Positions

The bromine and fluorine atoms on the this compound scaffold are key handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Functionalization at the Bromine Position: The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura wikipedia.orglibretexts.org and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino groups, providing a powerful tool for generating diverse derivatives.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the bromo-naphthyridine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgchemspider.comnih.gov

Functionalization at the Fluorine Position: The fluorine atom at the 7-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the naphthyridine ring nitrogens. masterorganicchemistry.com This allows for the displacement of the fluoride ion by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at this position. The reactivity of fluoroarenes in SNAr reactions is often greater than that of other haloarenes. stackexchange.com

Reaction TypeReactant (Analogous)Coupling PartnerCatalyst/ReagentsProduct (Analogous)Ref.
Suzuki-Miyaura Coupling3-Bromo-1,5-naphthyridineArylboronic acidPd catalyst, base3-Aryl-1,5-naphthyridine mdpi.com
Buchwald-Hartwig Amination2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOBuᵗN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com
Nucleophilic Aromatic SubstitutionPolyfluoroarenesPhenothiazineMild base10-Phenylphenothiazine derivatives nih.gov

Metal Complex Formation and Ligand Design Principles

The 1,5-naphthyridine scaffold, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to metal centers. However, due to the geometry of the ring system, the two nitrogen atoms cannot bind to the same metal atom simultaneously in a chelating fashion. nih.gov Instead, they often act as bridging ligands, connecting two different metal centers, or as monodentate ligands. nih.govnih.gov

The presence of the bromo and fluoro substituents in this compound can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. acs.org These complexes have potential applications in catalysis and materials science. For example, ruthenium(II) complexes of 1,5-naphthyridine-based ligands have been synthesized and their electrochemical and photophysical properties studied. nih.govacs.org

Rearrangement and Ring Transformation Studies

Specific rearrangement and ring transformation studies for this compound have not been extensively reported in the literature. However, the broader class of naphthyridines can undergo various rearrangement reactions. For instance, the Smiles rearrangement has been observed in certain naphthyridine systems, leading to the formation of new heterocyclic structures. acs.org Ring transformations of naphthyridines, while not common, can occur under specific conditions, leading to the formation of other heterocyclic systems. thieme-connect.de Such transformations often involve ring-opening followed by a different ring-closing event.

Spectroscopic and Advanced Characterization Methodologies in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of electromagnetic radiation with the molecule, researchers can deduce a wealth of information about its composition and architecture.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the molecular formula. For 3-Bromo-7-fluoro-1,5-naphthyridine, the expected monoisotopic mass is approximately 225.9542 Da. HRMS analysis would be expected to yield a protonated molecular ion ([M+H]⁺) with a measured m/z value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the presence and ratio of carbon, hydrogen, bromine, fluorine, and nitrogen atoms.

Adduct Predicted m/z
[M+H]⁺226.96148
[M+Na]⁺248.94342

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would provide critical data for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the four aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the fluorine atom. The coupling constants (J) between adjacent protons would reveal their connectivity, helping to assign each proton to its specific position on the fused ring system.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons would provide further evidence for the electronic environment of each atom. For instance, the carbons directly attached to the electronegative nitrogen, bromine, and fluorine atoms would appear at characteristic chemical shifts.

Due to the absence of published experimental data, a representative data table cannot be generated at this time.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to identify characteristic vibrations of the naphthyridine ring system and the carbon-halogen bonds.

C=N and C=C stretching: The aromatic C=N and C=C stretching vibrations of the naphthyridine core would likely appear in the 1600-1400 cm⁻¹ region of the IR and Raman spectra.

C-H stretching and bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear at lower wavenumbers.

C-Br and C-F stretching: The C-Br and C-F stretching vibrations would be expected at lower frequencies, providing direct evidence for the presence of these halogen substituents.

A detailed table of vibrational frequencies is contingent upon the availability of experimental spectra.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic system like this compound, the spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be determined. These electronic properties are of interest for applications in materials science and photochemistry. Without experimental data, a specific data table cannot be provided.

Chromatographic and Separation Techniques for Research Samples

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a research sample and for quantitative analysis. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water), the compound would be separated from any impurities. The output, a chromatogram, would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area under the major peak relative to the total area of all peaks would allow for the calculation of the compound's purity, often expressed as a percentage.

A representative HPLC data table would include the following, but cannot be populated without experimental results:

Parameter Value
Retention Time (min)Data not available
Purity (%)Data not available
ColumnData not available
Mobile PhaseData not available
Flow Rate (mL/min)Data not available
Detection Wavelength (nm)Data not available

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of complex heterocyclic structures like this compound, particularly through multi-step reaction sequences such as the Friedländer synthesis, the formation of volatile byproducts is a common occurrence. These byproducts can arise from incomplete reactions, side reactions, or the decomposition of starting materials and intermediates under the reaction conditions. The identification of these volatile impurities is crucial for optimizing reaction conditions to improve yield and purity, as well as for ensuring the safety and efficacy of the final compound in its intended application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. reading.ac.uk The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Methodology Overview

A typical GC-MS analysis of volatile byproducts from a synthesis of this compound would involve headspace sampling. In this method, the vapor phase above the crude reaction mixture or a solution of the crude product is sampled and injected into the GC-MS system. This approach is advantageous as it avoids the introduction of non-volatile components that could contaminate the instrument.

The GC separates the volatile components based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation pattern.

Potential Volatile Byproducts in the Synthesis of this compound

A hypothetical GC-MS analysis might reveal the presence of compounds such as those listed in the table below. The retention time is a hypothetical value and would depend on the specific GC conditions used.

Potential Volatile Byproduct Plausible Origin Hypothetical Retention Time (min) Key Mass Spectral Fragments (m/z)
Pyridine (B92270)Solvent or decomposition product3.579, 52
DichloromethaneSolvent residue4.284, 86, 49
3-Aminopyridine (B143674)Unreacted starting material8.194, 67
AcetaldehydeSide reaction from carbonyl starting material2.144, 29

This table is illustrative and based on general principles of organic synthesis and GC-MS analysis.

The identification of such byproducts through GC-MS provides invaluable feedback for the synthetic chemist, enabling the refinement of reaction parameters such as temperature, reaction time, and purification methods to minimize the formation of these impurities.

Preparative Chromatography for Compound Isolation

Following the synthesis of this compound, the crude product will invariably be a mixture containing the desired compound, unreacted starting materials, catalysts, and various byproducts. Preparative chromatography is an essential technique for the isolation and purification of the target molecule from this complex matrix. This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which is expected to be a solid with relatively low volatility, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective purification technique. labcompare.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

Method Development and Scale-Up

The development of a preparative HPLC method typically begins at the analytical scale to identify a suitable stationary phase and mobile phase system that provides good separation of the target compound from its impurities. lcms.czkromasil.com For a bromo- and fluoro-substituted N-heterocycle, a reversed-phase stationary phase, such as C18, is often a good starting point. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or base (e.g., triethylamine (B128534) or ammonia) to improve peak shape and resolution.

Once an effective separation is achieved at the analytical scale, the method is scaled up to a preparative column. This involves adjusting the column diameter, flow rate, and sample loading to maximize throughput while maintaining the desired purity of the collected fractions.

Fraction Collection and Analysis

During the preparative HPLC run, the eluent is monitored by a detector (typically UV-Vis), and fractions are collected as the peaks of interest elute from the column. The purity of the collected fractions containing this compound would then be confirmed by analytical HPLC.

Below is a hypothetical data table illustrating the parameters for a preparative HPLC purification of this compound.

Parameter Value/Condition
Stationary Phase C18 silica (B1680970) gel, 10 µm particle size
Column Dimensions 50 mm (ID) x 250 mm (L)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 80 mL/min
Detection UV at 254 nm
Sample Loading 500 mg of crude product
Expected Retention Time ~18 minutes

This table represents a typical set of starting conditions for a preparative HPLC separation of a heterocyclic compound and would require optimization.

The successful application of preparative chromatography is critical for obtaining this compound in high purity, which is a prerequisite for its subsequent use in biological screening, material science investigations, and further chemical transformations.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules such as 3-bromo-7-fluoro-1,5-naphthyridine. DFT methods are employed to calculate the electronic structure, optimized geometry, and relative stability of the molecule. These calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial for predicting reactivity.

For heterocyclic systems like naphthyridines, DFT calculations can elucidate the effects of substituents on the aromatic system. The introduction of a bromine atom and a fluorine atom at the 3- and 7-positions, respectively, is expected to significantly influence the electronic properties of the 1,5-naphthyridine (B1222797) core. DFT can quantify these effects by calculating atomic charges, bond lengths, and vibrational frequencies. For instance, studies on similar heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have utilized DFT with the B3LYP method and a 6-31G* basis set to determine optimized geometries and Mulliken atomic charges, providing insight into the molecule's reactivity and intermolecular interactions. nih.gov

Table 1: Representative Data from DFT Calculations on a Heterocyclic Compound

Calculated Parameter Example Value Significance
Total Energy -2936.4687 a.u. Indicator of molecular stability
HOMO Energy -6.8 eV Related to the ability to donate electrons
LUMO Energy -1.4 eV Related to the ability to accept electrons
HOMO-LUMO Gap 5.4 eV Correlates with chemical reactivity and stability
Dipole Moment 1.94 D Indicates the polarity of the molecule

This table presents example data from DFT calculations on a related bromo-hydroxy-pyridine derivative to illustrate the types of parameters obtained from such studies. consensus.app

Molecular Docking and Dynamics Simulations for Theoretical Interaction Prediction (e.g., enzyme-ligand binding modes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates. For instance, docking studies on 1,5-naphthyridine derivatives have been used to understand their binding mode as inhibitors of the TGF-beta type I receptor (ALK5). nih.gov The X-ray crystal structure of a potent inhibitor in complex with human ALK5 confirmed the binding mode that was initially proposed by docking studies. nih.gov Similarly, molecular docking has been employed to propose binding patterns for 1,8-naphthyridine (B1210474) derivatives in the etoposide (B1684455) binding pocket of topoisomerase IIβ. consensus.app These examples highlight how docking could be applied to this compound to predict its potential interactions with various enzymes.

Molecular Dynamics (MD) simulations provide a time-resolved view of the conformational changes and interactions of a molecule and its environment. MD simulations can be used to refine docking poses, calculate binding free energies, and understand the dynamic behavior of the ligand-receptor complex. Advanced techniques like replica-exchange molecular dynamics (REMD) can be used to comprehensively study the behavior of molecules in complex environments, such as the intercalation of lithium in graphite. rsc.org While specific MD simulations for this compound are not documented, these methods could be applied to study its stability in solution or its dynamic interactions within a protein binding site.

Prediction of Spectroscopic Parameters and Aromaticity Indices

Computational chemistry offers methods to predict spectroscopic data, such as NMR chemical shifts and coupling constants, which can be invaluable for structure elucidation and confirmation. For complex molecules, computational prediction of NMR spectra has become a widely used tool due to its increasing reliability. frontiersin.org Machine learning algorithms are also being integrated into computational NMR prediction to enhance accuracy and reduce computational cost. frontiersin.orgnih.gov The general workflow involves generating conformers of the molecule, performing quantum mechanical calculations of isotropic shielding values, and then using these values to predict the NMR spectrum. uncw.edu

Table 2: Predicted Spectroscopic Data Types

Spectroscopic Data Prediction Method Application
1H NMR Chemical Shifts GIAO, DFT, Machine Learning Structural elucidation, assignment of proton signals
13C NMR Chemical Shifts GIAO, DFT, Machine Learning Structural elucidation, assignment of carbon signals
J-coupling Constants Karplus-type equations, DFT Determination of dihedral angles and stereochemistry
IR Vibrational Frequencies DFT Identification of functional groups

Aromaticity Indices are calculated to quantify the degree of aromaticity in a cyclic system. Various indices, such as the harmonic oscillator model of aromaticity (HOMA), the para-delocalization index (PDI), and the nucleus-independent chemical shift (NICS), can be calculated using computational methods. These indices provide insight into the electronic structure and stability of the aromatic rings in this compound and how they are affected by the electron-withdrawing halogen substituents.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For 1,5-naphthyridines, computational studies can provide insights into their reactivity in various transformations.

For example, the reactivity of 1,5-naphthyridines in reactions like trifluoromethylation has been studied computationally. mdpi.com These studies can help explain the observed regioselectivity and reaction outcomes by calculating the energies of different reaction pathways and the structures of the transition states. mdpi.com Similarly, cycloaddition reactions to form substituted 1,5-naphthyridines have been investigated through computational methods to understand the stereochemical outcomes. nih.gov By applying these computational approaches to this compound, one could predict its reactivity in electrophilic and nucleophilic substitution reactions, as well as in cross-coupling reactions, providing a theoretical foundation for synthetic planning.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. biointerfaceresearch.com These models can be used to predict the properties of new compounds without the need for experimental measurements. For aza-aromatic compounds like this compound, QSPR can be used to predict a range of physical properties.

The core of a QSPR study is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. By correlating these descriptors with experimentally determined properties of a set of related compounds, a predictive model can be built. Such models have been successfully developed for polycyclic aromatic hydrocarbons to predict properties like boiling point, n-octanol/water partition coefficient, and solubility. nih.gov

Table 3: Common Descriptors Used in QSPR Studies for Physical Properties

Descriptor Class Example Descriptors Property Predicted
Constitutional Molecular Weight, Number of atoms (N, O, Cl) Boiling Point, Density
Topological Wiener Index, Connectivity Indices, Zagreb Indices Boiling Point, Refractive Index
Geometric Molecular Volume, Surface Area, Length-to-Breadth Ratio Solubility, Partition Coefficient
Electronic Electron Affinity, Ionization Potential, Dipole Moment Boiling Point, Henry's Law Constant

This table lists examples of descriptor classes and specific descriptors commonly used in QSPR models to predict various physical properties of organic compounds. nih.govresearchgate.net

Exploration of Advanced Research Applications

Applications in Materials Science Research

The inherent electronic and photophysical properties of the 1,5-naphthyridine (B1222797) core, modulated by the bromo and fluoro substituents, make 3-Bromo-7-fluoro-1,5-naphthyridine a valuable building block in materials science.

Development of Organic Electronic Materials (e.g., OFETs, OPDs, OPVs)

While specific research focusing exclusively on this compound in Organic Field-Effect Transistors (OFETs), Organic Photodetectors (OPDs), and Organic Photovoltaics (OPVs) is not extensively documented in publicly available literature, the broader class of naphthyridine derivatives is recognized for its potential in these areas. The electron-deficient nature of the naphthyridine ring system is a key attribute for developing n-type organic semiconductors, which are essential for the fabrication of complementary circuits in organic electronics.

The presence of halogen atoms, such as bromine and fluorine, can further influence the electronic properties, crystal packing, and thin-film morphology of organic materials, all of which are critical parameters for the performance of OFETs, OPDs, and OPVs. For instance, fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which can facilitate electron injection and transport. The bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex and functionalized materials.

Naphthyridine-based compounds are utilized in developing advanced materials with specific electronic properties due to their unique chemical structure. evitachem.com This suggests that this compound could serve as a precursor for creating larger, conjugated systems suitable for these applications.

Investigations in Luminescent and Dye Chemistry

The 1,5-naphthyridine scaffold is known to be a component of luminescent materials. The rigid, planar structure and the presence of nitrogen atoms can lead to interesting photophysical properties, including fluorescence. The introduction of substituents can tune the emission color and quantum efficiency.

Although detailed studies on the specific luminescent properties of this compound are limited, related naphthyridine derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). These compounds can act as emissive materials or as host materials for phosphorescent dopants. The electron-transporting characteristics of the naphthyridine core are also beneficial for charge balance within the OLED device structure, leading to improved efficiency and lifetime.

The bromine atom on the this compound molecule can be functionalized to attach various chromophoric units, thereby creating novel dyes with tailored absorption and emission profiles for potential use in applications such as fluorescent probes or dye-sensitized solar cells.

Self-Assembly and Supramolecular Chemistry Applications

The nitrogen atoms within the 1,5-naphthyridine core of this compound can act as hydrogen bond acceptors, enabling the molecule to participate in self-assembly processes and the formation of supramolecular structures. These non-covalent interactions can direct the arrangement of molecules in the solid state, leading to the formation of well-ordered crystalline materials with potentially useful properties.

While specific research on the self-assembly of this compound is not prominent, the principles of supramolecular chemistry suggest that its planar structure and hydrogen bonding capabilities could be exploited to create complex architectures such as molecular tapes, sheets, or porous frameworks. The bromo and fluoro substituents would also play a role in directing these intermolecular interactions through halogen bonding.

Role in Catalysis Research

The electronic and structural features of this compound make it an intriguing candidate for applications in both transition metal catalysis and organocatalysis.

Ligand Design for Transition Metal-Catalyzed Transformations

The two nitrogen atoms of the 1,5-naphthyridine core can act as a bidentate ligand, coordinating to transition metals to form stable complexes. nih.gov These metal complexes can then be utilized as catalysts in a variety of organic transformations. The bromine atom at the 3-position serves as a convenient site for modification, allowing for the synthesis of a diverse range of ligands with different steric and electronic properties.

For example, through cross-coupling reactions such as Suzuki or Sonogashira reactions, various organic groups can be introduced at the 3-position. evitachem.com This modular approach enables the fine-tuning of the ligand's properties to optimize the performance of the resulting metal catalyst for specific reactions, such as C-C and C-N bond formation. The fluoro group at the 7-position can also influence the electron density of the naphthyridine ring, thereby affecting the coordinating ability of the nitrogen atoms and the catalytic activity of the metal center.

A review of synthetic strategies for 1,5-naphthyridines highlights their use as ligands that can behave as either mono- or bidentate coordinators with transition metals. nih.gov Dinuclear transition metal complexes with a naphthyridine-based ligand have been synthesized and characterized, demonstrating the versatility of this scaffold in coordination chemistry and catalysis. rsc.org

Exploration of Organocatalytic Properties of Naphthyridine Scaffolds

While there is no specific research detailing the use of this compound as an organocatalyst, the general class of nitrogen-containing heterocyclic compounds has been explored for its catalytic activity. The nitrogen atoms in the naphthyridine ring can act as Lewis basic sites, potentially activating substrates in a catalytic cycle.

Research into new organocatalyst scaffolds has shown that certain nitrogen-containing structures can be effective in promoting reactions like hydrazone and oxime formation at neutral pH. nih.govnih.gov Although this research did not specifically test naphthyridine derivatives, it opens the possibility that appropriately functionalized 1,5-naphthyridines could exhibit similar catalytic activity. The electron-withdrawing nature of the fluoro group and the potential for hydrogen bonding interactions could play a role in modulating the basicity and catalytic efficacy of the naphthyridine core. Further research would be needed to explore the potential of this compound and its derivatives in the field of organocatalysis.

Precursor and Scaffold in Medicinal Chemistry Research (Theoretical and Synthetic Aspects)

The 1,5-naphthyridine core is a recognized pharmacophore, and the strategic placement of bromine and fluorine atoms in this compound offers distinct advantages for synthetic manipulation and modulation of physicochemical properties. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity.

The this compound scaffold is instrumental in the development of novel enzyme inhibitors. The naphthyridine framework itself is found in several antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov For instance, derivatives of the related 1,8-naphthyridine (B1210474) core, such as enoxacin (B1671340) and gemifloxacin, act by blocking bacterial DNA replication through binding to these essential enzymes. nih.gov

While direct examples of this compound as an enzyme inhibitor are not extensively detailed in the provided results, its utility is inferred from the broader activity of the naphthyridine class. The bromo and fluoro substituents on the 1,5-naphthyridine ring are known to modulate lipophilicity and binding interactions, which are critical factors in designing potent enzyme inhibitors. evitachem.com The synthesis of such inhibitors often involves nucleophilic substitution or cross-coupling reactions at the bromine-substituted position to introduce moieties that can interact with specific residues in an enzyme's active site. For example, a related compound, 8-bromo-7-fluoro-2-methoxy evitachem.comnih.govnaphthyridine, has been utilized in Suzuki cross-coupling reactions to build more complex structures, a common strategy in inhibitor synthesis. nih.govmdpi.com

The planar structure of the 1,5-naphthyridine ring system is well-suited for intercalation into DNA, a mechanism of action for several anticancer and antimicrobial agents. The interaction of naphthyridine derivatives with biological macromolecules is a key area of investigation. For instance, pyrazolo-naphthyridine derivatives have been shown to interact with DNA via an intercalative mode, leading to DNA damage and apoptosis in cancer cells. nih.gov This interaction is often studied through techniques like fluorescence microscopy and comet assays. nih.gov

The potential of this compound to serve as a platform for such interactions is significant. The core structure can bind to biological targets like enzymes and receptors, thereby influencing biochemical pathways. evitachem.com The presence of both bromine and fluorine is suggested to enhance lipophilicity, which could improve membrane permeability and bioavailability, facilitating its interaction with intracellular macromolecules. evitachem.com Furthermore, studies on related pyrazolo-naphthyridine compounds have demonstrated that they can induce apoptosis by decreasing mitochondrial membrane potential and activating caspases, indicating a direct interaction with cellular protein machinery. nih.gov

The 1,5-naphthyridine framework is a valuable scaffold for the development of new pharmacophores and the design of lead series in drug discovery. Its rigid structure provides a defined orientation for appended functional groups, allowing for systematic exploration of structure-activity relationships (SAR). The use of 1,5-naphthyridine derivatives as scaffolds is a well-established strategy in medicinal chemistry. mdpi.comresearchgate.net

This compound is an exemplary starting material for such endeavors. The bromine atom at the 3-position is particularly useful for introducing molecular diversity through various cross-coupling reactions like Suzuki and Sonogashira reactions. evitachem.com This allows chemists to readily synthesize libraries of compounds with different substituents, which can then be screened for biological activity. For example, the synthesis of (7-aryl-1,5-naphthyridin-2-yl)ureas has been accomplished using cross-coupling reactions on a bromo-1,5-naphthyridine intermediate. mdpi.com This highlights the utility of the bromo-functionalized scaffold in generating novel chemical entities for drug discovery programs. The 1,6-naphthyridine (B1220473) scaffold has also been successfully used for library synthesis to identify antituberculosis leads. nih.gov

The naphthyridine core is a key component in a variety of compounds with demonstrated antimicrobial and anti-parasitic properties. nih.govnih.gov For instance, pyronaridine, a fused 1,5-naphthyridine derivative, exhibits high activity against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. nih.gov The mechanism of action for some naphthyridine-based drugs involves the inhibition of essential parasitic or bacterial enzymes. nih.gov

The this compound scaffold holds promise for the development of new agents in this therapeutic area. While primaquine, a quinoline-based antimalarial, is ineffective against P. falciparum in vitro, novel 1,5-naphthyridine analogues have shown potent activity against chloroquine-resistant strains. nih.gov The strategic replacement of the quinoline (B57606) ring with a 1,5-naphthyridine core is a design strategy aimed at improving efficacy and reducing toxicity by preventing certain metabolic pathways. nih.gov Furthermore, various phenyl-substituted 1,5-naphthyridines have been evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with some compounds demonstrating a bactericidal mode of action. nih.gov

Table 1: Examples of Bioactive Naphthyridine Derivatives

Compound Class Target/Activity Organism/Cell Line Reference
Pyronaridine Antimalarial Plasmodium falciparum, P. vivax nih.gov
Enoxacin DNA Gyrase Inhibitor Gram-positive and Gram-negative bacteria nih.gov
Gemifloxacin DNA Gyrase/Topoisomerase IV Inhibitor S. pneumoniae, H. influenzae, etc. nih.gov
Phenyl-substituted 1,5-naphthyridines Antibacterial MRSA, VRE nih.gov
Pyrazolo-naphthyridine derivatives Pro-apoptotic HeLa, MCF-7 cancer cells nih.gov
Primaquine analogues (1,5-naphthyridine core) Antimalarial Chloroquine-resistant P. falciparum nih.gov

Other Emerging Academic Applications in Chemical Biology and Material Science

Beyond its applications in medicinal chemistry, the 1,5-naphthyridine scaffold, and by extension this compound, is finding use in other advanced research fields. In material science, the unique electronic structure of this heterocyclic compound makes it a candidate for the development of advanced materials with specific electronic properties. evitachem.com The conjugated system of the naphthyridine ring can be exploited in the creation of organic light-emitting diode (OLED) materials and other functional organic materials. The ability to functionalize the core through reactions like Suzuki and Stille cross-coupling allows for the fine-tuning of its photophysical and electronic characteristics. mdpi.com

In chemical biology, 1,5-naphthyridine derivatives are used as ligands for the formation of metal complexes. researchgate.net These complexes have potential applications as catalysts or as probes for biological systems. The nitrogen atoms in the naphthyridine ring can coordinate with metal ions, and the resulting complexes can exhibit unique reactivity or spectroscopic properties. For example, dinuclear gold(III) complexes with a 1,5-naphthyridine bridging ligand have been synthesized and investigated for their potential as antitumor agents. researchgate.net

Conclusion and Future Directions in 3 Bromo 7 Fluoro 1,5 Naphthyridine Research

Summary of Key Academic Contributions and Challenges

The primary academic contribution of 3-Bromo-7-fluoro-1,5-naphthyridine lies in its role as a highly functionalized synthetic intermediate. The 1,5-naphthyridine (B1222797) scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, including antibacterial agents. nih.govnih.gov The introduction of two distinct halogen atoms—bromine and fluorine—at the 3- and 7-positions, respectively, provides two reactive sites for further chemical modification. This dual-halogenation is crucial for building molecular complexity, allowing for selective, stepwise functionalization through various cross-coupling reactions. evitachem.com For instance, the bromo group can be readily displaced or used in palladium-catalyzed reactions like Suzuki or Stille couplings, while the fluoro group can influence the electronic properties of the molecule or serve as a site for nucleophilic aromatic substitution under specific conditions. nih.govnih.gov

Despite its utility, the synthesis of this compound presents notable challenges. The construction of the 1,5-naphthyridine ring system often relies on classical methods like the Skraup or Friedländer syntheses, which may require harsh conditions and can have limitations regarding substrate scope and regioselectivity. nih.govmdpi.commdpi.com Achieving the specific 3-bromo-7-fluoro substitution pattern with high yield and purity is a significant hurdle. The challenge lies in controlling the regioselectivity of the halogenation steps on either a pre-formed 1,5-naphthyridine ring or on one of the precursors. Electrophilic substitution on the 1,5-naphthyridine nucleus can be complex, and directing the incoming groups to the desired positions requires carefully designed synthetic strategies. nih.gov

Identification of Promising Avenues for Future Synthetic Methodologies

Overcoming the synthetic challenges requires the development of more efficient and selective methodologies. Future research could productively focus on several promising areas:

Advanced Cyclization Strategies: While classical methods are foundational, there is a need for milder and more versatile cyclization reactions. The development of domino, tandem, or multi-component reactions that construct the di-halogenated naphthyridine core in a single, efficient operation from simple precursors would be a significant advancement. nih.gov

Late-Stage Functionalization: Another key avenue is the development of robust and highly regioselective C-H functionalization techniques. Methods that allow for the direct and controlled introduction of the bromo and fluoro groups onto a parent 1,5-naphthyridine scaffold would streamline the synthesis, avoiding the need to carry the halogens through multiple synthetic steps.

Improved Cross-Coupling Methods: Research into novel catalytic systems for cross-coupling reactions is essential. This includes developing catalysts that can differentiate between the C-Br and C-F bonds, allowing for programmed, selective elaboration of the this compound core into more complex target molecules. Transition-metal-free coupling methodologies could also offer more sustainable and cost-effective synthetic routes. nih.gov

Opportunities for Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to accelerate research and deepen the understanding of this compound.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model proposed synthetic pathways. researchgate.net Such studies can elucidate reaction mechanisms, predict the regioselectivity of halogenation and other substitution reactions, and help in optimizing reaction conditions, thereby reducing the need for extensive empirical screening.

Analysis of Molecular Properties: Computational methods are invaluable for analyzing the structural and electronic properties of the molecule. researchgate.net DFT can be used to calculate the molecular geometry, electron distribution, and frontier molecular orbitals (FMOs), providing insight into the molecule's intrinsic reactivity. Furthermore, predicted properties such as the partition coefficient (XlogP) and collision cross-section can be calculated to estimate the molecule's physicochemical behavior. uni.lu

Virtual Screening and Drug Design: Given the prevalence of the naphthyridine scaffold in medicine, computational docking studies can be used to explore the potential of virtual libraries derived from this compound. nih.govresearchgate.net By modeling the interactions of these virtual compounds with the active sites of biological targets like enzymes (e.g., DNA gyrase, protein kinases) or receptors, researchers can identify promising candidates for future synthesis and biological evaluation. evitachem.com

Potential for Novel Applications in Emerging Research Fields

The unique electronic and structural features of this compound make it a promising candidate for applications beyond its role as a simple synthetic intermediate.

Medicinal Chemistry: The 1,5-naphthyridine core is a key component of various therapeutic agents. nih.gov The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for diversification. This makes this compound an excellent starting point for generating novel derivatives as potential antibacterial, anticancer, or anti-inflammatory agents. researchgate.net For example, it could serve as a scaffold for new topoisomerase inhibitors, following the legacy of other naphthyridine-based antibiotics. nih.govmdpi.com

Materials Science: Heteroaromatic compounds are integral to the development of organic electronics. The electron-deficient nature of the 1,5-naphthyridine ring system, modulated by the electron-withdrawing fluorine and bromine atoms, suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as ligands in photoluminescent metal complexes. evitachem.com Its ability to participate in the formation of complex structures, such as porphyrin dimers, further highlights its potential in advanced materials. nih.gov

Chemical Biology and Probe Development: The reactivity of the C-Br bond allows for the attachment of fluorescent tags, affinity labels, or other reporter groups. This could enable the development of chemical probes based on the 1,5-naphthyridine scaffold to study biological pathways or validate new drug targets.

Q & A

Q. How are solvent effects leveraged to optimize reaction outcomes?

  • High solubility in CCl₄ facilitates NMR analysis by reducing signal broadening . Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF improves Cu-mediated amination yields by stabilizing intermediates . Solvent screening via DOE (Design of Experiments) is recommended for novel transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.